REACTION_CXSMILES
|
C(O)C.[Cl-].[NH4+].[O:6]=[C:7]1[CH2:15][C:14]2[C:9](=[CH:10][C:11]([Cl:19])=[C:12]([N+:16]([O-])=O)[CH:13]=2)[NH:8]1>[Fe].O>[O:6]=[C:7]1[CH2:15][C:14]2[C:9](=[CH:10][C:11]([Cl:19])=[C:12]([NH2:16])[CH:13]=2)[NH:8]1 |f:1.2|
|
Name
|
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
19.7 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
|
Quantity
|
12.5 g
|
Type
|
reactant
|
Smiles
|
O=C1NC2=CC(=C(C=C2C1)[N+](=O)[O-])Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After refluxing for 45 minutes
|
Duration
|
45 min
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered
|
Type
|
TEMPERATURE
|
Details
|
under warm condition
|
Type
|
WASH
|
Details
|
The filter cake was washed with ethanol
|
Type
|
CUSTOM
|
Details
|
The combined filtrate and washings were evaporated to dryness under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1NC2=CC(=C(C=C2C1)N)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10 g | |
YIELD: CALCULATEDPERCENTYIELD | 93.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |